molecular formula C15H22N2O4S B3748183 METHYL 6-[(DIETHYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE

METHYL 6-[(DIETHYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE

Cat. No.: B3748183
M. Wt: 326.4 g/mol
InChI Key: DNEBUBJKJHJESQ-UHFFFAOYSA-N
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Description

Methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate is a synthetic heterocyclic compound featuring a partially saturated quinoline core (3,4-dihydroquinoline) with a methyl carboxylate group at the 1-position and a diethylamino sulfonyl moiety at the 6-position. The sulfonamide group enhances solubility and may confer interactions with biological targets, such as enzymes or receptors, while the carboxylate ester contributes to metabolic stability and bioavailability .

Properties

IUPAC Name

methyl 6-(diethylsulfamoyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-4-16(5-2)22(19,20)13-8-9-14-12(11-13)7-6-10-17(14)15(18)21-3/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEBUBJKJHJESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dihydroquinoline with diethylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group and sulfonyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications References
Methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate 3,4-dihydroquinoline - 1-position: Methyl carboxylate
- 6-position: Diethylamino sulfonyl
C₁₇H₂₂N₂O₄S Hypothesized enhanced solubility (sulfonamide), metabolic stability (ester)
N-(3,4-Dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide 3,4-dihydroquinoline - 6-position: Sulfonamide
- 2-oxo group
C₁₇H₁₈N₂O₃S Sulfonamide-linked bioactivity (e.g., enzyme inhibition)
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 3,4-dihydroisoquinoline - 2-position: Ethyl carboxylate
- 6,7-dimethoxy, 1-methyl
C₁₅H₁₉NO₄ Antispasmodic or CNS-modulating activity (common in isoquinolines)
Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate Thiazeto-fused quinoline - 3-position: Ethyl carboxylate
- 6,7-difluoro, 4-oxo
C₁₄H₁₁F₂NO₃S Fluorine enhances membrane permeability; fused thiazeto ring may alter target selectivity
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Quinoline - 2-position: 4-Chlorophenyl
- 4-position: 3,4-Dimethoxyphenyl
C₂₅H₂₁ClNO₃ Anticancer or antimicrobial potential (common for halogenated quinolines)

Functional Group Analysis

  • Sulfonamide vs. Carboxylate Esters: The diethylamino sulfonyl group in the target compound likely improves water solubility compared to non-polar substituents (e.g., methyl or phenyl groups in and ). In contrast, carboxylate esters (e.g., in and ) enhance lipophilicity and metabolic stability, favoring blood-brain barrier penetration .
  • Dihydroquinoline vs.

Research Implications and Gaps

While direct data on the target compound is absent in the evidence, its structural analogs highlight promising avenues for exploration:

  • Biological Screening : Prioritize assays for antimicrobial, anticancer, or enzyme-inhibitory activity, leveraging the sulfonamide’s zinc-binding capacity .
  • ADMET Profiling : Compare solubility, plasma stability, and cytotoxicity with analogs like ’s sulfonamide derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 6-[(DIETHYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 6-[(DIETHYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE

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